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Chlorophenyl)methoxy]pyridine

CAS No.: 88166-61-4

Cat. No.: B8618454 Get Quote
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Executive Summary & Structural Context[1][2][3]
The compound 3-[(4-chlorophenyl)methoxy]pyridine (also referred to as 3-(4-

chlorobenzyloxy)pyridine) represents a critical pharmacophore found in various antihistamines,

agrochemicals, and potential anticancer agents. Its structure combines an electron-deficient

pyridine ring with an electron-rich chlorophenyl moiety, linked by a flexible oxymethyl bridge.

Elucidating this structure requires a multi-modal approach to distinguish it from potential

regioisomers (e.g., 2- or 4-substituted pyridines) and to verify the integrity of the ether linkage.

This guide details a self-validating protocol for the definitive structural assignment of this

molecule.
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Property Detail

IUPAC Name 3-[(4-chlorophenyl)methoxy]pyridine

Formula C₁₂H₁₀ClNO

Exact Mass 219.0451 Da

Key Features Pyridine Nitrogen, Ether Linkage, Aryl Chloride

Synthesis Context & Impurity Profiling
To understand the spectroscopic data, one must understand the genesis of the sample. This

compound is typically synthesized via Williamson Ether Synthesis:

Critical Impurities to Monitor:

N-Alkylation Isomer: Pyridines are ambident nucleophiles. While O-alkylation is favored

under specific conditions, N-alkylation (forming a pyridinium salt) is a common byproduct.

Differentiation:N-alkylated species show significantly deshielded benzylic protons (>5.5

ppm) compared to O-alkylated species (~5.1 ppm).

Hydrolysis Products: 4-Chlorobenzyl alcohol (from unreacted starting material).

Mass Spectrometry (MS): The Isotopic Fingerprint
The first step in elucidation is confirming the molecular formula and the presence of chlorine.

Experimental Logic
We utilize High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) in

positive mode.

Molecular Ion (M+H): Expected at m/z 220.05.

Chlorine Pattern: The natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%) creates a distinct

3:1 intensity ratio between the M and M+2 peaks.
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Fragmentation Pathway
Upon Collision-Induced Dissociation (CID), the ether linkage is the weakest point.

Primary Fragment (m/z 125/127): Cleavage of the C-O bond generates the resonance-

stabilized 4-chlorobenzyl cation. This is the base peak.

Secondary Fragment (m/z 95): The 3-hydroxypyridine radical cation.

Data Summary Table: MS
Ion Species m/z (Theoretical) Relative Intensity

Structural
Inference

[M+H]⁺ (³⁵Cl) 220.05 100% Parent Molecule

[M+H]⁺ (³⁷Cl) 222.05 ~32%
Confirms

Monochloride

Fragment A 125.01 High
4-Chlorobenzyl cation

(C-O cleavage)

Nuclear Magnetic Resonance (NMR) Strategy
NMR is the definitive tool for establishing connectivity. The challenge lies in assigning the

specific regiochemistry of the pyridine ring (3-position).

¹H NMR Analysis (Proton)
Solvent: DMSO-d₆ or CDCl₃

The spectrum is divided into three distinct zones:

Pyridine Region (Deshielded, 7.0–8.5 ppm):

H2 (Singlet/Doublet, ~8.3–8.4 ppm): The most deshielded proton due to the adjacent

nitrogen and the inductive effect of the oxygen at C3. It appears as a narrow doublet (

Hz) or singlet due to long-range coupling.
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H6 (Doublet, ~8.2 ppm): Adjacent to nitrogen but further from the oxygen.

H4 & H5 (Multiplets, 7.2–7.4 ppm): These often overlap but can be distinguished by

coupling constants. H5 is usually a doublet of doublets (dd).

Chlorophenyl Region (AA'BB' System, 7.3–7.5 ppm):

The 4-chlorophenyl group possesses a plane of symmetry, resulting in a classic AA'BB'

pattern (often appearing as two "roofed" doublets).

H2'/H6' (Ortho to CH₂): ~7.45 ppm.

H3'/H5' (Ortho to Cl): ~7.35 ppm.

Benzylic Linker (Singlet, ~5.15 ppm):

A sharp singlet integrating to 2H. The chemical shift (~5.1–5.2 ppm) confirms O-alkylation.

(Note: N-alkylation would shift this to >5.5 ppm).

¹³C NMR Analysis (Carbon)
Ether Carbon (C3): Deshielded to ~154 ppm (ipso to Oxygen).

Benzylic Carbon: ~69–70 ppm.

Pyridine C2 & C6: Deshielded (~138–142 ppm) due to the nitrogen atom.

2D NMR: The Connectivity Proof
To prove the structure is not a regioisomer, we use HMBC (Heteronuclear Multiple Bond

Correlation).

Key Correlation: The benzylic protons (5.15 ppm) must show a strong 3-bond correlation (

) to the Pyridine C3 (~154 ppm) and the Phenyl C1' (~135 ppm).

Self-Validation: If the benzylic protons correlated to a carbon at ~160 ppm (C2) or ~150 ppm

(C4), the substitution would be incorrect.
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Elucidation Workflow Visualization
The following diagram outlines the logical flow for confirming the structure, distinguishing it from

common synthetic pitfalls.
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Crude Product
(Unknown Regiochemistry)
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Cl Isotope Pattern (3:1)?
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Step 2: 1H NMR
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S/D at ~8.3 ppm (H2)?

Yes (O-alkyl)
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Step 3: HMBC (2D)

Consistent
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Caption: Logical decision tree for the structural validation of 3-[(4-
chlorophenyl)methoxy]pyridine, highlighting critical checkpoints for impurity rejection.

Infrared Spectroscopy (IR)[11][13][14]
While less definitive than NMR, IR provides a rapid "fingerprint" check for functional groups.

Ether C-O-C Stretch: Strong band at 1240–1260 cm⁻¹.

C=N Pyridine Ring Stretch: Sharp band at 1580–1590 cm⁻¹.

Aryl C-Cl Stretch: Distinct band at 1080–1095 cm⁻¹.

Absence of OH: Lack of broad absorption at 3200–3500 cm⁻¹ confirms the consumption of

the starting hydroxypyridine.

Quality Control & Stability
For drug development applications, the stability of the ether linkage is paramount.

Acid Stability: The pyridine nitrogen is basic (

). In acidic media (pH < 4), the nitrogen protonates, forming a pyridinium salt. This does not
cleave the ether, but it will shift the NMR signals downfield significantly.

HPLC Method:

Column: C18 (e.g., Agilent Zorbax Eclipse Plus).

Mobile Phase: Acetonitrile/Water (with 0.1% Formic Acid).

Detection: UV at 254 nm (Aromatic) and 220 nm (Amide/Ether).

Note: The chlorinated ring increases lipophilicity, pushing the retention time later than

unsubstituted benzyl ethers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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